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Mappain Autofluorescence Technical Support
Center
Note: "Mappain" is not a recognized source of autofluorescence in scientific literature. This

guide addresses the general issue of autofluorescence in microscopy, a common challenge for

researchers. The principles and protocols described here are broadly applicable to various

sources of autofluorescence encountered during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and what causes it?
Autofluorescence is the natural emission of light by biological structures when they are excited

by light, which can interfere with the detection of specific fluorescent signals.[1][2] This

phenomenon is caused by endogenous molecules within the sample that fluoresce, such as:

Metabolic cofactors: NADH and flavins are common sources of autofluorescence.[1][2][3]

Structural proteins: Collagen and elastin, major components of the extracellular matrix, are

intrinsically fluorescent.[1][2][3][4]

Pigments: Lipofuscin, an aggregate of oxidized proteins and lipids, is a significant source of

autofluorescence, particularly in aging cells.[1][4][5][6] Heme groups in red blood cells also

contribute to autofluorescence.[7][8]
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Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in

tissues to create fluorescent products.[8][9][10]

Q2: How can I determine if what I'm seeing is
autofluorescence from my sample ("Mappain") or my
specific fluorescent label?
The most straightforward method is to prepare a control sample that has not been treated with

any fluorescent labels.[3][8][9]

Unstained Control: Image an unstained sample using the same settings (laser power, gain,

filters) you would use for your fully stained sample. Any signal detected in this control is due

to autofluorescence.[8][9][11]

Spectral Analysis: Autofluorescence often has a broad emission spectrum, meaning it

appears in multiple channels.[3][7] In contrast, specific fluorophores typically have a more

defined emission peak. Using a spectral confocal microscope, you can analyze the emission

spectrum of the signal to distinguish between your probe and the background.

Q3: What are the most common sources of
autofluorescence in biological samples?
Autofluorescence can originate from various components within your sample. Key contributors

include:

Endogenous Molecules: Many biological molecules naturally fluoresce, including NADH,

flavins, collagen, elastin, and lipofuscin.[2][3][8]

Fixation Method: Aldehyde-based fixatives like formaldehyde and glutaraldehyde are known

to induce autofluorescence.[8][9][10][12]

Red Blood Cells: The heme groups within red blood cells are a major source of

autofluorescence.[7][8]

Cellular Debris: Dead cells and debris can be more autofluorescent than healthy cells.[9]
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Culture Media Components: Phenol red and fetal bovine serum (FBS) in cell culture media

can contribute to background fluorescence.[8][9]

Troubleshooting Guides
Problem 1: I am observing high background
fluorescence across my entire sample.
This is a common issue that can often be addressed by optimizing your sample preparation

protocol or by using a chemical quenching agent.
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Caption: A decision-making workflow for troubleshooting high background autofluorescence.

Optimize Fixation:

Reduce Fixation Time: Minimize the duration of fixation to what is necessary for adequate

preservation.[7]
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Change Fixative: If using glutaraldehyde, consider switching to paraformaldehyde, which

tends to induce less autofluorescence.[7] Alternatively, organic solvents like ice-cold

methanol or ethanol can be used.[8][9]

Chemical Reduction of Aldehydes: Treat samples with sodium borohydride after aldehyde

fixation to reduce autofluorescence.[5][7][9]

Chemical Quenching:

Sudan Black B: This dye is effective at quenching lipofuscin-based autofluorescence.[5][6]

[7] However, it can introduce its own background signal in the far-red channels.[5]

Commercial Quenching Reagents: Several commercially available kits, such as

TrueVIEW™, are designed to reduce autofluorescence from various sources, including

collagen, elastin, and red blood cells.[6][7][10][13]

Quenching Agent
Target
Autofluorescence
Source

Reported
Efficiency

Considerations

Sodium Borohydride Aldehyde-induced Variable

Can damage tissue;

results can be

inconsistent.[5][7]

Sudan Black B Lipofuscin 65-95% reduction[14]

Can introduce red/far-

red background

fluorescence.[5]

TrueVIEW™

Collagen, Elastin, Red

Blood Cells,

Aldehyde-induced

Significant

improvement in

signal-to-noise

Minimal effect on

specific fluorescent

signal.[13]

TrueBlack™ Lipofuscin Effective
Can be applied before

or after staining.[5][6]

Problem 2: The autofluorescence in my sample is
spectrally overlapping with my fluorophore.
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When the emission spectrum of the autofluorescence overlaps with that of your chosen

fluorophore, it can be difficult to distinguish the true signal.

Excitation Light

Sample

Emission Signal

Excitation Source (e.g., 488nm laser)

Your Fluorophore (e.g., FITC) Autofluorescent Molecules ('Mappain')

Mixed Signal (Overlap)

Specific Emission (~520nm) Broad Emission (e.g., 500-600nm)

Detector

Click to download full resolution via product page

Caption: Diagram illustrating how a single excitation source can lead to overlapping emission

signals.

Choose a Different Fluorophore:

Shift to Red/Far-Red: Autofluorescence is often strongest in the blue and green regions of

the spectrum.[3][9] Switching to fluorophores that emit in the red (e.g., Alexa Fluor 594) or

far-red (e.g., Alexa Fluor 647, Cy5) can significantly improve your signal-to-noise ratio.[7]

[8]
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Spectral Unmixing:

Principle: This technique uses a spectral confocal microscope to capture the entire

emission spectrum at each pixel of the image. By providing the microscope software with

the "spectral fingerprint" of the autofluorescence (from an unstained sample) and your

fluorophore (from a singly-stained sample), it can mathematically separate the two signals.

[15][16][17][18]

Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for
Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by formaldehyde or glutaraldehyde

fixation.[4][9][19]

Materials:

Sodium borohydride (NaBH₄)

Phosphate Buffered Saline (PBS)

Your fixed tissue sections or cells on slides

Procedure:

Prepare a fresh 0.1% (w/v) solution of sodium borohydride in PBS. Prepare this solution

immediately before use, as it is not stable. For example, dissolve 10 mg of NaBH₄ in 10 mL

of PBS.

Incubate the samples: Cover the tissue sections with the freshly prepared sodium

borohydride solution.

Incubation Time: Incubate for 10-15 minutes at room temperature. For thicker sections, you

may need to repeat this step up to three times.

Wash: Wash the slides thoroughly three times for 5 minutes each with PBS to remove all

traces of the sodium borohydride.
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Proceed with your staining protocol.

Caution: Sodium borohydride is a strong reducing agent and should be handled with care. The

reaction will produce hydrogen gas, so ensure adequate ventilation.[19]

Protocol 2: Sudan Black B Staining for Lipofuscin
Quenching
This method is particularly effective for tissues with high lipofuscin content, such as the brain

and pancreas.[5][6][14]

Materials:

Sudan Black B powder

70% Ethanol

Your stained tissue sections on slides

Procedure:

Prepare 0.1% Sudan Black B solution: Dissolve 0.1 g of Sudan Black B in 100 mL of 70%

ethanol. Stir for 1-2 hours in the dark and then filter the solution.[4][6]

Complete your immunofluorescence staining protocol. This treatment is typically applied after

the final wash step.

Incubate with Sudan Black B: Cover the tissue sections with the 0.1% Sudan Black B

solution and incubate for 10-20 minutes at room temperature in the dark.[6][20]

Wash: Briefly rinse the slides in 70% ethanol to remove excess dye, followed by several

thorough washes in PBS.

Mount: Mount the coverslip using an aqueous mounting medium.

Protocol 3: Workflow for Spectral Unmixing
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This protocol provides a general workflow for using spectral unmixing to separate a specific

signal from autofluorescence.

Prepare Samples

1. Unstained Sample
(Autofluorescence Control)

2. Singly Stained Sample
(Fluorophore Control)

3. Fully Stained Sample
(Experimental)

Acquire Reference Spectra Acquire Image of Experimental Sample

Perform Linear Unmixing

Analyze Separated Images

Click to download full resolution via product page

Caption: A step-by-step workflow for preparing and analyzing samples using spectral unmixing.

Procedure:

Prepare Control Samples: You will need three types of samples:

An unstained sample to capture the spectral signature of the autofluorescence.[16]

A singly-stained sample for each fluorophore in your experiment to capture their individual

spectral signatures.

Your fully stained experimental sample.
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Acquire Reference Spectra:

Using a spectral confocal microscope, image the unstained sample to generate the

reference spectrum for autofluorescence.

Image each of the singly-stained samples to generate the reference spectra for your

fluorophores.

Image the Experimental Sample: Acquire a "lambda stack" of your fully stained sample. This

is an image where each pixel contains the full emission spectrum.

Perform Linear Unmixing: In the microscope's software, use the linear unmixing function.[15]

[18] Provide the reference spectra you collected in step 2. The software will then calculate

the contribution of each spectrum (autofluorescence and your fluorophores) to the signal in

each pixel of your experimental image.

Analyze the Results: The output will be a set of images, each showing the isolated signal

from one of your fluorophores, with the autofluorescence signal removed or placed in its own

channel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing
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